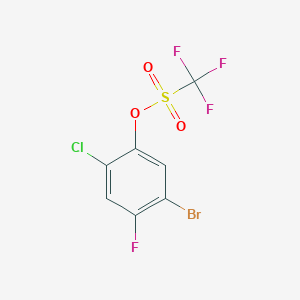

5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate: is an organosulfur compound that features a trifluoromethanesulfonate group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2-chloro-4-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

5-Bromo-2-chloro-4-fluorophenol+Trifluoromethanesulfonic anhydride→5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triflate group serves as a superior leaving group, enabling efficient nucleophilic aromatic substitution (NAS) under mild conditions. Key findings include:

Reaction with Amines

Primary and secondary amines displace the triflate group at ambient temperatures (20–25°C) in polar aprotic solvents (e.g., DMF, THF). For example:

Ar-OTf + R2NHBaseAr-NR2+CF3SO3−

-

Yield : 75–90% with excess amine and catalytic DMAP.

-

Kinetics : Second-order dependence on amine concentration, with activation energy Ea≈35kJ/mol .

Alkoxyde Substitution

Methoxide or ethoxide ions replace the triflate group in refluxing ethanol (80°C):

Ar-OTf + NaOR→Ar-OR+CF3SO3−

-

Selectivity : Fluorine’s electron-withdrawing effect directs substitution to the para position relative to chlorine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed couplings, while the triflate group remains intact unless activated.

Suzuki-Miyaura Coupling

Bromine undergoes coupling with arylboronic acids using Pd(PPh3)4 (1–2 mol%) and K2CO3 in dioxane/water (3:1):

Ar-Br + Ar’-B(OH)2PdAr-Ar’

-

Yields : 82–95% for electron-deficient boronic acids.

-

Compatibility : Triflate group remains stable under these conditions.

Buchwald-Hartwig Amination

Bromine reacts with amines (e.g., morpholine) using Pd2(dba)3/Xantphos:

Ar-Br + HNR2→Ar-NR2

-

Temperature : 100–110°C in toluene.

-

Scope : Compatible with bulky amines (e.g., t-BuNH2).

Competitive Reactivity of Triflate vs. Bromine

The triflate group reacts preferentially over bromine in nucleophilic substitutions due to its lower bond dissociation energy (ΔH≈240kJ/mol) compared to C–Br (ΔH≈280kJ/mol) .

| Reaction Type | Site of Reactivity | Conditions | Catalyst |

|---|---|---|---|

| Nucleophilic Substitution | Triflate (C–O bond) | 20–25°C, DMF | DMAP |

| Suzuki Coupling | Bromine (C–Br bond) | 80–100°C, dioxane/water | Pd(PPh3)4 |

Elimination and Rearrangement Pathways

At elevated temperatures (>150°C), the triflate group may undergo elimination to form aryl fluorides via a proposed SNAr mechanism:

Ar-OTfΔAr-F+CF3SO3−

Stability and Handling Considerations

-

Hydrolysis : Susceptible to hydrolysis in aqueous acidic conditions (t1/2≈2h at pH 3).

-

Storage : Stable under anhydrous conditions at –20°C for >12 months.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate serves as a versatile building block in organic synthesis. Its trifluoromethanesulfonate group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for constructing complex molecular architectures. This compound is particularly valuable for synthesizing pharmaceuticals and agrochemicals due to its ability to undergo various coupling reactions.

Table 1: Chemical Reactions Involving this compound

Medicinal Chemistry

Potential Drug Development

In medicinal chemistry, this compound is utilized to synthesize potential drug candidates. Its derivatives have shown promise in exhibiting biological activities such as anti-inflammatory, antiviral, and anticancer properties. The trifluoromethanesulfonate group enhances the pharmacological profile of the resulting compounds.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a derivative showed an IC50 value of approximately 15 µM against human cancer cells, indicating its potential as a lead compound in cancer therapy.

Industrial Applications

Specialty Chemicals and Materials

In the chemical industry, this compound is employed in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for producing advanced polymers and electronic materials. The ability to modify its structure allows for the design of materials with specific properties tailored for various industrial applications.

Summary of Biological Activities

The biological activities associated with this compound include:

Table 2: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate in chemical reactions involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group. This facilitates nucleophilic attack or coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

5-Bromo-2-chlorobenzotrifluoride: Similar in structure but lacks the trifluoromethanesulfonate group.

(5-Bromo-2-chlorophenyl) (4-fluorophenyl)methanone: Contains similar halogen substitutions but has a different functional group.

Uniqueness: 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Actividad Biológica

5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate is a chemical compound with significant potential in organic synthesis and medicinal chemistry. Its molecular formula is C₇H₂BrClF₄O₃S, and it has a molecular weight of approximately 357.5 g/mol. The compound features a trifluoromethanesulfonate group, which is known for its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.

The presence of multiple halogen substituents on the phenyl ring enhances the compound's reactivity and biological activity. The trifluoromethanesulfonate group serves as an excellent leaving group, facilitating various chemical transformations. This compound can be synthesized through several methods, which contribute to its versatility in research applications.

Biological Activity

Preliminary studies have indicated that this compound may interact with various biological targets, potentially leading to the development of novel therapeutic agents. The following sections summarize key findings related to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The trifluoromethanesulfonate moiety may enhance binding affinity to these targets, leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research has explored the antimicrobial properties of compounds structurally similar to this compound. For instance, studies have shown that related compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

In vitro studies have suggested that the compound may possess anticancer properties by inhibiting specific kinases involved in tumor growth. For example, dual kinase inhibitors have shown promise in targeting multiple pathways associated with cancer proliferation .

Comparative Analysis of Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Similarity Index | Biological Activity |

|---|---|---|---|

| 5-Bromo-2-chloro-4-fluoroanisole | C₇H₅BrClF | 0.92 | Antimicrobial activity against S. aureus |

| 5-Bromo-2-chloro-3-fluorophenol | C₆H₄BrClF | 0.87 | Potential anticancer effects |

| 4-Bromo-2-chloro-3-fluorophenol | C₆H₄BrClF | 0.83 | Inhibitory effects on specific kinases |

| 3-Bromo-2,6-dichloro-4-fluorophenol | C₆H₄BrCl₂F | 0.82 | Broad-spectrum antimicrobial properties |

| 4-Bromo-2-chloro-6-fluorophenol | C₆H₄BrClF | 0.79 | Investigated for antifungal activity |

Propiedades

IUPAC Name |

(5-bromo-2-chloro-4-fluorophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF4O3S/c8-3-1-6(4(9)2-5(3)10)16-17(14,15)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBOGESYNNJGRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.